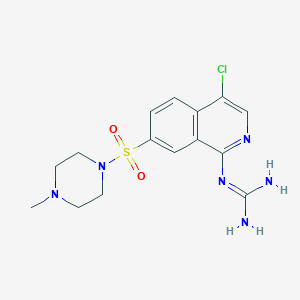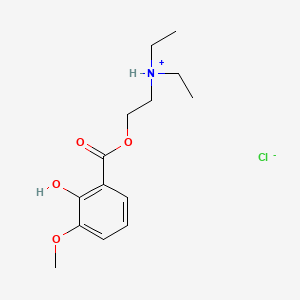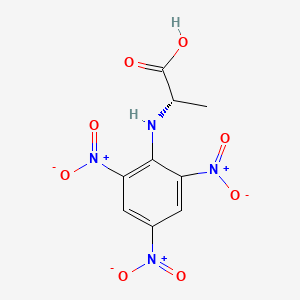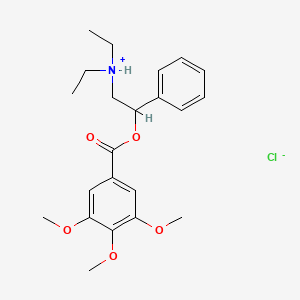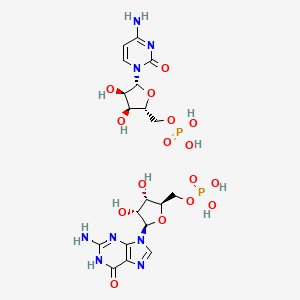
P-rCyd.P-rGuo
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-rCyd.P-rGuo is a nucleic acid sequence composed of ribose-linked cytidine and guanosine. These compounds are part of the broader family of nucleotides, which are the building blocks of RNA. The sequence this compound specifically refers to a ribose sugar backbone linked to cytidine and guanosine through phosphate groups. This sequence plays a crucial role in various biological processes, including the storage and transmission of genetic information.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-rCyd.P-rGuo involves the chemical coupling of ribose-linked cytidine and guanosine. The process typically starts with the protection of the hydroxyl groups on the ribose sugar to prevent unwanted reactions. The cytidine and guanosine nucleotides are then activated using phosphoramidite chemistry, which facilitates the formation of the phosphate linkage between the nucleotides. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated synthesizers are commonly used to couple the nucleotides in a stepwise manner. The process involves the sequential addition of activated nucleotides to a growing chain, followed by deprotection and purification steps. High-performance liquid chromatography (HPLC) is often employed to purify the final product and ensure its quality.
Analyse Des Réactions Chimiques
Types of Reactions
P-rCyd.P-rGuo can undergo various chemical reactions, including:
Oxidation: The ribose sugar and nucleobases can be oxidized under specific conditions, leading to the formation of reactive oxygen species.
Reduction: Reduction reactions can modify the nucleobases, potentially altering their hydrogen bonding properties.
Substitution: Nucleophilic substitution reactions can occur at the phosphate linkage, leading to the exchange of functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in aqueous solutions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 8-oxoguanine, a common oxidative lesion in DNA and RNA.
Applications De Recherche Scientifique
P-rCyd.P-rGuo has numerous applications in scientific research:
Chemistry: Used as a model compound to study nucleotide interactions and reactivity.
Biology: Plays a role in understanding RNA structure and function, including its involvement in gene expression and regulation.
Medicine: Investigated for its potential in therapeutic applications, such as antisense oligonucleotides and RNA interference.
Industry: Utilized in the development of diagnostic tools and biosensors.
Mécanisme D'action
The mechanism of action of P-rCyd.P-rGuo involves its interaction with complementary RNA or DNA sequences. The ribose-linked cytidine and guanosine form hydrogen bonds with their complementary bases, facilitating the formation of double-stranded structures. This interaction is crucial for processes such as transcription and translation, where the sequence-specific binding of nucleotides determines the synthesis of proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
P-rAdo.P-rCyd: Adenosine and cytidine linked through a ribose backbone.
P-rUrd.P-rGuo: Uridine and guanosine linked through a ribose backbone.
P-rThd.P-rCyd: Thymidine and cytidine linked through a ribose backbone.
Uniqueness
P-rCyd.P-rGuo is unique due to its specific sequence of cytidine and guanosine, which imparts distinct hydrogen bonding properties and reactivity. This sequence is particularly important in the context of RNA structure and function, where the specific arrangement of nucleotides determines the molecule’s biological activity.
Propriétés
Numéro CAS |
25280-45-9 |
|---|---|
Formule moléculaire |
C19H28N8O16P2 |
Poids moléculaire |
686.4 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H14N5O8P.C9H14N3O8P/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t3-,5-,6-,9-;4-,6-,7-,8-/m11/s1 |
Clé InChI |
SDYIDXSXVMJNAE-FBGCOTALSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O.C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O.C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)N=C(NC2=O)N |
Numéros CAS associés |
25280-45-9 27965-02-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Chloroanilino)methyl]quinolin-2(1H)-one](/img/structure/B13746993.png)
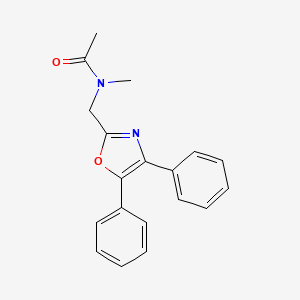
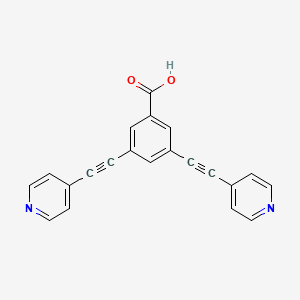
![[(2S)-4-Hydroxy-3,6-dioxopiperazin-2-YL]acetic acid](/img/structure/B13747027.png)

![Digoxigenin-beta-D-glucosid [German]](/img/structure/B13747042.png)
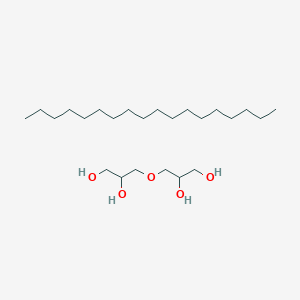
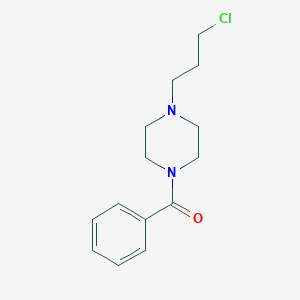

![5-[4-[3,5-Bis[1-(3,5-dicarboxyphenyl)triazol-4-yl]phenyl]triazol-1-yl]benzene-1,3-dicarboxylic acid](/img/structure/B13747072.png)
